molecular formula C52H74N4O17 B054328 Mycalolide-B CAS No. 122752-21-0

Mycalolide-B

Cat. No. B054328
CAS RN: 122752-21-0
M. Wt: 1027.2 g/mol
InChI Key: ZYDMLFOHENLMIN-RKRPCCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of Mycalolide-B involves complex chemical reactions, highlighting the challenges and innovations in synthetic organic chemistry. Kita et al. (2015) described an asymmetric total synthesis of mycalolides A and B, utilizing olefin metathesis, esterification, Julia-Kocienski olefination, and enamide formation as key steps (Kita et al., 2015). Furthermore, Suenaga et al. (2006) focused on synthesizing mycalolide analogs to explore their biological activity, using Roush crotylboration, Evans aldol reaction, and Paterson aldol reaction (Suenaga et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a complex macrolide framework, which includes multiple oxazole rings and a large macrolactone ring. This structure is essential for its biological activity, particularly its interaction with actin filaments in cells.

Chemical Reactions and Properties

This compound's chemical reactivity is closely tied to its macrolide and oxazole components. The synthesis and modification of these components through chemical reactions like ring-closing metathesis (RCM) and cross-metathesis are crucial for obtaining this compound and its analogs with desired properties (Kita et al., 2010).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and optical rotation, are influenced by its macrolide structure. These properties are important for its formulation and application in research settings.

Chemical Properties Analysis

This compound exhibits specific chemical properties, such as the ability to depolymerize actin filaments. This activity is central to its biological effects and potential research applications. Cavolo et al. (2015) found that this compound acts as a dynactin dissociator, selectively abolishing retrograde axonal transport of dense-core vesicles in neurons (Cavolo et al., 2015).

Scientific Research Applications

  • Actin Depolymerizing Agent : Mycalolide B acts as a novel actin depolymerizing agent. It quickly depolymerizes F-actin and forms a complex with G-actin, which can serve as a pharmacological tool for analyzing actin-mediated cell functions (Saito et al., 1994).

  • Inhibitor of Actomyosin ATPase : It also inhibits smooth muscle contractions and actomyosin ATPase activity, suggesting its selectivity in inhibiting actin-myosin interaction (Hori et al., 1993).

  • Effect on Axonal Transport : Mycalolide B has been shown to dissociate dynactin and abolish retrograde axonal transport of dense-core vesicles in neurons, indicating its role in axonal transport (Cavolo et al., 2015).

  • Role in HIV-1 Protein Transport : It blocks the production of HIV-1 in infected cells by disrupting the transport processes of HIV-1 proteins within the host cells (Sasaki et al., 2004).

  • Cellular Morphology and Cytokinesis : Mycalolide B affects nuclear morphology in cancer cells, indicating its role in cellular morphology and cytokinesis processes (Hayashi-Takanaka et al., 2019).

  • Inhibition of Cancer Cell Invasion : It's a potent inhibitor of HER2 cancer cell invasion and has potential as a basis for actin-targeted therapy for metastatic cancers (Williams et al., 2016).

  • Platelet Aggregation Effects : Mycalolide B influences platelet aggregation by interfering with actin polymerization, demonstrating its potential in studying the role of actin polymerization in cells (Sugidachi et al., 1998).

  • Cytotoxic Properties : Various studies have explored its cytotoxic properties against different cell lines, highlighting its potential in cancer research (Matsunaga et al., 1998).

  • Synthesis and Analogs : Research has been conducted on the synthesis of mycalolide analogs and their biological activities, expanding the potential applications of mycalolide B in various fields (Suenaga et al., 2006).

Mechanism of Action

Target of Action

Mycalolide-B is a marine natural product that primarily targets actin , a protein that plays a crucial role in maintaining the structure and integrity of cells . It binds to actin in a 1:1 molar ratio .

Mode of Action

This compound interacts with its target, actin, by selectively and completely depolymerizing F-actin to G-actin . This mechanism of action is distinct from that of cytochalasins . Unlike cytochalasins, this compound inhibits actin-activated Mg^2+ -ATPase from rabbit skeletal muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the actin polymerization pathway . By depolymerizing F-actin to G-actin, this compound disrupts the dynamic equilibrium of the actin cytoskeleton . This leads to downstream effects such as the inhibition of cell motility and the impairment of cellular processes that depend on actin, such as the formation of invadopodia .

Pharmacokinetics

Its solubility in dmso, methanol, or isopropanol suggests that it may have good bioavailability .

Result of Action

The action of this compound results in a rapid collapse of the actin cytoskeleton in cells . This leads to the inhibition of cell motility and the impairment of cellular processes that depend on actin . For example, it has been shown to inhibit the invasion of the extracellular matrix (ECM) by cancer cells by inhibiting invadopodia-mediated ECM degradation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Ca^2+ can affect its ability to inhibit ATP-induced contraction and Mg^2+ -ATPase activity . .

Safety and Hazards

Mycalolide-B should be handled with care. It is recommended to avoid contact with strong oxidizing agents and to use local exhaust ventilation. It is also advised to prevent leakage, overflow, and scattering, and not to generate steam and dust in vain .

Future Directions

The studies provide essential proof-of-principle for developing actin-targeting therapeutic agents to block cancer metastasis and establish a synthetically tractable barbed end-binding pharmacophore that can be further improved by adding targeting groups for precision drug design .

properties

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14-,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDMLFOHENLMIN-RKRPCCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122752-21-0
Record name Mycalolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122752210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycalolide-B
Reactant of Route 2
Reactant of Route 2
Mycalolide-B
Reactant of Route 3
Mycalolide-B
Reactant of Route 4
Reactant of Route 4
Mycalolide-B
Reactant of Route 5
Reactant of Route 5
Mycalolide-B
Reactant of Route 6
Reactant of Route 6
Mycalolide-B

Q & A

Q1: What is the primary target of Mycalolide-B within cells?

A1: this compound directly targets actin, a crucial protein responsible for maintaining cell shape and facilitating various cellular processes. [, , , , , , , ]

Q2: How does this compound interact with actin?

A2: this compound binds to the barbed end of actin filaments, preventing the addition of new actin monomers and ultimately leading to filament depolymerization. [, , , , , , ]

Q3: Does this compound sever existing actin filaments?

A3: Yes, in addition to inhibiting polymerization, this compound exhibits actin-severing activity, although this effect may be weaker compared to other actin-depolymerizing agents like cytochalasin D. [, , ]

Q4: What are the downstream consequences of this compound-mediated actin depolymerization?

A4: this compound treatment can disrupt various cellular processes dependent on the actin cytoskeleton. This includes:

  • Inhibition of cell motility and invasion: this compound effectively reduces cell migration and invasion of the extracellular matrix by disrupting the formation of actin-based protrusions like lamellipodia and invadopodia. [, , , , , ]
  • Disruption of intracellular transport: this compound has been shown to abolish retrograde axonal transport, a process crucial for transporting cellular components within neurons, by dissociating the dynactin complex, which relies on actin for its function. []
  • Alterations in cell morphology and adhesion: Treatment with this compound can lead to cell rounding and detachment due to the disruption of actin filaments essential for maintaining cell shape and adhesion to the extracellular matrix. [, , , ]
  • Changes in intracellular signaling: By disrupting the actin cytoskeleton, this compound can indirectly affect intracellular signaling pathways that rely on actin organization for proper localization and function. [, , , ]

Q5: Are the effects of this compound on actin reversible?

A5: Studies suggest that this compound's depolymerizing effect on actin is irreversible, unlike some other actin inhibitors. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C40H70N2O10, and its molecular weight is 739.0 g/mol. [, ]

Q7: Is there spectroscopic data available for this compound?

A8: Yes, spectroscopic data, including NMR and MS analysis, has been used to characterize this compound. [] Specific details about these data points would be found within the primary research articles.

Q8: How does modifying the structure of this compound affect its activity?

A8: Research into synthetic this compound analogs has revealed key structural elements crucial for its activity. For example:

  • The side chain of this compound plays a crucial role in its interaction with actin. [, , , ] Modifications to this region can significantly impact its ability to inhibit actin polymerization and sever filaments.
  • Truncated derivatives of this compound, specifically targeting the actin-binding tail region, have demonstrated potent inhibition of cancer cell motility and invasion. [, ] This highlights the potential for developing smaller, synthetically tractable analogs with improved pharmacological properties.
  • Hybridization of this compound with other actin-binding compounds, such as aplyronine A, has been explored to modulate its activity and cytotoxicity. []

Q9: What cell-based models have been used to study this compound?

A9: Various cell lines have been utilized to investigate the effects of this compound, including:

  • Cancer cell lines: HER2-positive breast and ovarian cancer cell lines (SKBR3, SKOV3, HCC1954) [, , ], human lung cancer cells (A549) [], human leukemia cells (HL-60), human epithelial carcinoma cells (HeLa S3) [], and human pancreatic cancer cells [].
  • Other cell types: Rat platelets [], Vero cells (for studying canine distemper virus replication) [], rat cremaster arterioles [, ], primary human monocytes and THP-1 cells (for studying immune responses) [, ], and INT 407 cells (for studying Campylobacter jejuni invasion) [].

Q10: What in vivo models have been used to study this compound?

A10: Research has employed several in vivo models to investigate this compound, including:

  • Rodent models of hypertension: Studies in rat cremaster arterioles have examined the compound's effects on inward remodeling associated with hypertension. [, ]
  • Tumor xenograft models: this compound's anti-tumor activity and ability to suppress metastasis have been investigated in xenograft models of HER2-positive cancers. []

Q11: Have there been any clinical trials involving this compound?

A11: To date, there are no published reports of clinical trials involving this compound.

Q12: What is known about the toxicity of this compound?

A12: While this compound displays potent biological activity, it also exhibits cytotoxicity.

  • The cytotoxic effects of this compound can vary depending on the cell type and concentration used. [, , , ]
  • Studies suggest that this compound induces caspase-dependent apoptosis in certain cancer cell lines. []

Q13: What are the potential therapeutic applications of this compound?

A13: The potent effects of this compound on actin dynamics and its demonstrated activity in preclinical models highlight its potential therapeutic applications:

  • Cancer therapy: this compound's ability to inhibit cancer cell invasion and metastasis suggests it could be developed as an anti-metastatic agent. [, , , ]
  • Inflammatory diseases: Given the role of actin in immune cell function, this compound could be investigated for its potential to modulate inflammatory responses. [, ]
  • Cardiovascular diseases: this compound's effects on vascular remodeling in animal models warrant further exploration for potential applications in treating cardiovascular diseases. [, , ]

Q14: What are the challenges associated with developing this compound as a therapeutic agent?

A14: Several challenges need to be addressed before this compound can be translated into a clinically viable drug:

  • Cytotoxicity: The compound's inherent cytotoxicity needs to be carefully managed through targeted drug delivery approaches or the development of less toxic analogs. [, ]
  • Stability and formulation: Strategies to improve the stability, solubility, and bioavailability of this compound are crucial for its successful formulation and delivery. []
  • Drug resistance: As with many anti-cancer agents, the potential for resistance development needs to be explored, and strategies to overcome resistance should be investigated. []

Q15: What are the future directions for research on this compound?

A15: Future research efforts should focus on:

  • Optimizing this compound analogs: Developing analogs with improved potency, selectivity, and reduced toxicity is essential for therapeutic development. [, , ]
  • Investigating drug delivery systems: Targeted drug delivery strategies, such as antibody-drug conjugates, could help deliver this compound specifically to cancer cells, minimizing off-target effects. []
  • Exploring combination therapies: Combining this compound with existing anti-cancer or anti-inflammatory agents could enhance its efficacy and potentially overcome drug resistance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.